molecular formula C22H14FN3OS B2614410 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine CAS No. 670270-75-4

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine

Cat. No. B2614410
CAS RN: 670270-75-4
M. Wt: 387.43
InChI Key: VYHOMFYBIQDKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thienopyrimidines and has been found to have promising biological activities.

Scientific Research Applications

Antibacterial and Antimicrobial Agents

  • Antibacterial Activity Against Pseudomonas Aeruginosa : A study explored aromatic substituents in pyrimidine derivatives for their ability to potentiate antibacterial activities. These derivatives showed potential in enhancing the efficacy of antibacterial treatments against Pseudomonas aeruginosa, highlighting their significance in addressing bacterial resistance (Yoshida et al., 2006).

  • Broad-spectrum Antibacterial Agents : Research into diaminopyrimidine analogs has shown these compounds to be highly inhibitory to bacterial dihydrofolate reductase, indicating their potential as broad-spectrum antibacterial agents with a particular efficacy against Gram-positive organisms (Johnson et al., 1989).

Anti-inflammatory and Analgesic Applications

  • Potential Anti-inflammatory and Analgesic Activity : Synthesis of new quinazoline derivatives has been investigated for potential anti-inflammatory and analgesic activities. Such research underscores the compound's relevance in developing new therapeutic agents in these domains (Farag et al., 2012).

Anticancer Research

  • Inhibitory Activity Against PI3 Kinase p110alpha : The synthesis of morpholino-phenylquinazolines derivatives, including thieno[3,2-d]pyrimidine derivatives, has demonstrated significant inhibitory activity against PI3 kinase p110alpha. This activity is crucial for cancer research, especially in targeting melanoma cells (Hayakawa et al., 2006).

Sensor and Optical Properties

  • Charge Transfer Materials : The compound's derivatives have been investigated for their potential as efficient charge transfer materials. Quantum chemical investigations have aimed at tuning electronic, photophysical, and charge transfer properties, making them relevant for materials science applications (Irfan, 2014).

properties

IUPAC Name

5-(4-fluorophenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3OS/c1-13-5-6-15-3-2-4-18(20(15)26-13)27-21-19-17(11-28-22(19)25-12-24-21)14-7-9-16(23)10-8-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHOMFYBIQDKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine

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